molecular formula C10H7NO3 B075151 3-Indoleglyoxylic acid CAS No. 1477-49-2

3-Indoleglyoxylic acid

Cat. No. B075151
CAS RN: 1477-49-2
M. Wt: 189.17 g/mol
InChI Key: DWLVFWDCSFTDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3-Indoleglyoxylic acid and its derivatives can be synthesized through various methods. Carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water offer an efficient method for the synthesis of 3-substituted indoles, including those with biologically active compounds, highlighting a novel route for their preparation (Shirakawa & Kobayashi, 2006). Another approach involves electrochemical decarboxylation of glyoxylic acid with an amine as a dual function organocatalyst, demonstrating a broad range of functional group tolerance and showing potential for synthetic application on a gram scale (Lin & Huang, 2019).

Molecular Structure Analysis

The molecular structure of 3-Indoleglyoxylic acid derivatives can be examined through various synthesis and crystallographic studies. For instance, the synthesis and crystal structure analysis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid highlights the arrangement of molecules through hydrogen bonds, forming a three-dimensional network, which is crucial for understanding the molecular interactions and stability of these compounds (Xing, 2010).

Chemical Reactions and Properties

Indole derivatives, including 3-Indoleglyoxylic acid, participate in various chemical reactions, demonstrating their versatile reactivity. For example, the decarboxylative/decarbonylative C3-acylation of indoles via photocatalysis provides a simple and efficient route to 3-acylindoles, showcasing the utility of α-oxocarboxylic acids in synthesizing valuable indole derivatives under mild conditions (Shi et al., 2016).

Physical Properties Analysis

The physical properties of 3-Indoleglyoxylic acid derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The crystal structure of indole-3-carboxylic acid reveals the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure, providing insights into the physical properties and stability of these compounds (Smith, Wermuth, & Healy, 2003).

Chemical Properties Analysis

The chemical properties of 3-Indoleglyoxylic acid and its derivatives are characterized by their reactivity and functional group transformations. Boronic acid accelerated three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids demonstrate the activation of the α-hydroxy group in α-hydroxycarboxylic acid intermediates, highlighting the chemical versatility and reactivity of these compounds (Das et al., 2017).

Scientific Research Applications

  • Chemiluminescence of Indole Derivatives : 3-Indoleglyoxylic acid exhibits significant chemiluminescence (CL) when combined with hydrogen peroxide in alkaline media. This property, along with an enhancement effect by beta-cyclodextrin and bovine serum albumin, suggests its potential in analytical chemistry applications (Nakazono, Sho, & Zaitsu, 2003).

  • Synthesis of 3-Formylindoles : 3-Indoleglyoxylic acid is involved in the electrochemical decarboxylation of glyoxylic acid, which leads to the synthesis of 3-formylindoles. This process shows great potential in the synthetic application of indoles (Lin & Huang, 2019).

  • Synthesis of Indolylalkylaminoalcohols : Lithium aluminum hydride reduction of amides, derived from 3-indoleglyoxylyl chloride, leads to the synthesis of a series of 3-indolylalkylaminoalcohols. This synthesis suggests applications in pharmaceutical chemistry (Frangatos, Kohan, & Chubb, 1960).

  • Biopolymers with Tunable Biological Properties : Indole-3-acetic acid (IAA), related to 3-indoleglyoxylic acid, has been used to synthesize pH-sensitive biopolymers with potential applications in medical devices like bandages and catheters (Chitra et al., 2017).

  • Cancer Therapy Applications : A combination of indole-3-acetic acids and horseradish peroxidase (HRP) shows cytotoxic effects towards mammalian cells, including human tumor cells, suggesting their potential in targeted cancer therapy (Wardman, 2002).

  • Antioxidant and Antifungal Activities : Indole-3-acetic acid derivatives have demonstrated antioxidant and antifungal activities, indicating their potential for use in therapeutics and agriculture (Vieira et al., 2017).

  • Synthesis of Bioactive Compounds : The anti-azacarboxylation of 2-alkynylanilines with CO2, forming indole-3-carboxylic acids, reveals the potential for synthesizing a variety of biologically active compounds (Miao, Li, Li, & Ma, 2016).

  • Novel Indole Derivatives Synthesis : The combination of indoles with α-keto acids, related to 3-indoleglyoxylic acid, leads to the formation of novel indole derivatives, highlighting its role in the creation of new chemical entities (Garbe et al., 2000).

Safety And Hazards

3-Indoleglyoxylic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

In the context of ischemic heart disease (IHD), about 75% of microbiome and metabolome features that distinguish individuals with IHD from healthy individuals after adjustment for effects of medication and lifestyle are present in individuals exhibiting dysmetabolism . This suggests that major alterations of the gut microbiome and metabolome might begin long before the clinical onset of IHD .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVFWDCSFTDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074536
Record name .alpha.-oxo-Indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indoleglyoxylic acid

CAS RN

1477-49-2
Record name Indole-3-glyoxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-glyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-glyoxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-oxo-Indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indol-3-ylglyoxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLE-3-GLYOXALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U8W7RF8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Indoleglyoxylic acid
Reactant of Route 2
3-Indoleglyoxylic acid
Reactant of Route 3
3-Indoleglyoxylic acid
Reactant of Route 4
Reactant of Route 4
3-Indoleglyoxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Indoleglyoxylic acid
Reactant of Route 6
3-Indoleglyoxylic acid

Citations

For This Compound
84
Citations
M Nakazono, Y Sho, K Zaitsu - Analytical sciences, 2003 - jstage.jst.go.jp
… 3-Indoleglyoxylyl chloride, 3-indoleglyoxylic acid, 5-hydroxyindole and 5benzyloxyindole were purchased from Aldrich (Milwaukee, WI, USA). Bovine serum albumin was purchased …
Number of citations: 8 www.jstage.jst.go.jp
V Arjunan, GD Devi - Journal of Molecular Structure, 2022 - Elsevier
… Detailed structural, electronic and vibrational properties of 2–(1H–indol–3–yl)–2–oxoacetic acid or 3–indoleglyoxylic acid (3IGA) have been analysed with the help of FT–IR, FT–Raman …
Number of citations: 1 www.sciencedirect.com
TD Tran, NB Pham, M Ekins, JNA Hooper, RJ Quinn - Marine Drugs, 2015 - mdpi.com
… This is the first time that the conjugates of taurine with 3-indoleglyoxylic acid, quinoline-2-carboxylic acid and β-carboline-3-carboxylic acid present in stolonines A–C (1–3), respectively, …
Number of citations: 31 www.mdpi.com
DE Jewell, MI Jackson - Animals, 2022 - mdpi.com
… (betaine, dimethyl glycine, methionine and N-methylalanine), decreased xenobiotics (stachydrine, N-acetyl-S-allyl-L-cysteine, 4-vinylguaiacol sulfate, pyrraline, 3-indoleglyoxylic acid, N-…
Number of citations: 5 www.mdpi.com
DE Jewell, MI Jackson - 2022 - researchgate.net
… (betaine, dimethyl glycine, methionine and N-methylalanine), decreased xenobiotics (stachydrine, N-acetyl-S-allyl-Lcysteine, 4-vinylguaiacol sulfate, pyrraline, 3-indoleglyoxylic acid, N-…
Number of citations: 3 www.researchgate.net
D Kato, D Shirakawa, R Polz, M Maenaka… - Photochemical & …, 2014 - Springer
… For the expansion of the application of T3P chemiluminescence, we tried two additional substrates, indole-3-acetic acid and 3-indoleglyoxylic acid, which are used as detection sub…
Number of citations: 12 link.springer.com
J Szmuszkovicz, ME Greig - Journal of Medicinal Chemistry, 1961 - ACS Publications
… During an attempted preparation of 2-methyl-3-indoleglyoxylic acid hydrazide, ethyl 2 -methyl- 3 -indoleglyoxylate (I)* was subjected to hydrazinolysis with hydrazine hydrate. …
Number of citations: 22 pubs.acs.org
GL Law, KL Wong, KK Lau, HL Tam, KW Cheah… - 2007 - Wiley Online Library
… The X-ray diffraction studies reveal that the lanthanide complexes that incorporate bidentate carboxylate ligands (1-methylpyrrole-2-carboxylic acid and N-methyl-3-indoleglyoxylic acid) …
R Kysilka, M Wurst - Journal of Chromatography A, 1988 - Elsevier
A procedure for the optimum separation and determination of indole derivatives was developed, based on a generally applicable algorithm for computer processing of experimental data…
Number of citations: 13 www.sciencedirect.com
EA Couladouros, VI Moutsos, EN Pitsinos - Tetrahedron letters, 2004 - Elsevier
… Finally, further disconnection at the amide bond revealed 3-indoleglyoxylic acid 6 7 and … was easily obtained upon coupling of 3-indoleglyoxylic acid 6 with tyrosine methyl ester 7b and …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.